N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
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Overview
Description
The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The thiazole ring is attached to a benzamide group and a tert-butylphenyl group .
Scientific Research Applications
Metabolic Pathways and Toxicity
Research on similar thiazole compounds like thiabendazole and 4-tert-butyl-2-methyl-thiazole has shown that they undergo metabolic processes leading to the formation of potentially toxic metabolites. These metabolites include thioamides and alpha-dicarbonyl fragments, suggesting a complex metabolic pathway for thiazoles in general (Mizutani, Yoshida, & Kawazoe, 1994).
Solid-State Emission Properties
Studies on phenylbenzoxazole-based organic compounds, which are structurally related to N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, have shown unique emission properties. They exhibit enhanced emission in condensed states due to the partial restriction of free intramolecular rotations (Li et al., 2015). Another study highlighted a specific three-dimensional cross stacking in solid state leading to emission enhancement (Qian et al., 2012).
Antitumor Activity
Compounds with structural similarities to this compound have demonstrated significant antitumor activity. For example, a thiazol-2-amine derivative showed promising IC50 values against the Hela cell line (Ye Jiao et al., 2015).
Photo-Degradation Analysis
The photo-degradation of thiazole-containing compounds has been studied, revealing that specific structural features may influence their stability and degradation pathways under light exposure (Wu, Hong, & Vogt, 2007).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have provided insights into the influence of intermolecular interactions on molecular geometry, emphasizing the importance of such interactions in understanding the behavior of these compounds (Karabulut et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-22(2,3)15-8-6-14(7-9-15)18-13-28-21(23-18)24-20(25)17-11-10-16(26-4)12-19(17)27-5/h6-13H,1-5H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOFBIHANVQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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